4-Bromo-spironolactone
Description
Properties
Molecular Formula |
C₂₄H₃₁BrO₄S |
|---|---|
Molecular Weight |
495.47 |
Synonyms |
Spironlactone Impurity B |
Origin of Product |
United States |
Advanced Analytical Research Methods for 4 Bromo Spironolactone Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental analytical technique for separating mixtures into their individual components. For 4-Bromo-spironolactone, various chromatographic methods are employed to assess purity and separate it from Spironolactone (B1682167) and other related substances.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Spironolactone and its impurities. Reversed-phase HPLC methods are particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. An isocratic reversed-phase HPLC method has been developed for the estimation and separation of Spironolactone and its related substances, including potential brominated impurities. ijpsr.com Such methods are validated for specificity, enabling the clear distinction of impurity peaks from the main drug peak. ijpsr.com
For instance, a typical method might employ a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and/or methanol. ijpsr.comekb.eg The detection is commonly performed using a UV detector, as the chromophores within the Spironolactone structure allow for sensitive detection. ekb.eg
Table 1: Example of HPLC Parameters for Spironolactone Impurity Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Symmetry C8 (150 x 3.9 mm, 5µm) | ijpsr.com |
| Mobile Phase | Water:Tetrahydrofuran:Acetonitrile (77:21:2 v/v) | ijpsr.com |
| Detection | UV at 254 nm | ijpsr.comresearchgate.net |
| Flow Rate | 1.0 - 2.0 mL/min | ijpsr.comresearchgate.net |
| Application | Separation of Spironolactone from its impurities and degradants. | ijpsr.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution by using columns with smaller particle sizes (<2 µm). amazonaws.com These characteristics are highly advantageous for resolving complex mixtures of pharmaceutical impurities. A stability-indicating UHPLC method can effectively separate Spironolactone from its degradation products and impurities. researchgate.net
UHPLC systems operate at higher pressures and provide narrower, more intense peaks, which enhances sensitivity. amazonaws.com The application of UHPLC is particularly valuable in quality control and stability studies where rapid and efficient separation of closely related compounds like this compound from the parent drug is essential. researchgate.netnih.gov
Table 2: UHPLC Method Parameters for Spironolactone Analysis
| Parameter | Condition | Source |
|---|---|---|
| System | Acquity UPLC® | researchgate.net |
| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and water/buffer | researchgate.netnih.gov |
| Detection | UV or Mass Spectrometry (MS) | researchgate.netnih.gov |
| Benefit | Increased speed, resolution, and sensitivity compared to HPLC. | amazonaws.com |
Thin-Layer Chromatography (TLC) combined with densitometry offers a simple, cost-effective, and quantitative method for analyzing pharmaceutical compounds. For Spironolactone analysis, TLC methods have been developed using various stationary phases, such as silica (B1680970) gel plates, and mobile phases tailored to achieve optimal separation. nih.gov
After developing the chromatogram, the plate is scanned with a densitometer at a specific wavelength. The resulting peak area is proportional to the amount of the substance in the spot, allowing for quantification. researchgate.net Studies have shown that the choice of chromatographic conditions, including the plate type and mobile phase composition, significantly influences the limit of detection (LOD) and limit of quantification (LOQ) for Spironolactone. nih.gov This technique can be readily applied to assess the purity of Spironolactone and quantify impurities like this compound.
Table 3: TLC-Densitometry System for Spironolactone Quantification
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Silica gel 60 and kieselguhr F254 plates | nih.gov |
| Mobile Phase | n-hexane-ethyl acetate-glacial acetic acid (24.5:24.5:1, v/v/v) | nih.gov |
| Detection | Densitometric scanning | nih.govresearchgate.net |
| LOD | 0.034 µ g/spot | nih.gov |
| LOQ | 0.103 µ g/spot | nih.gov |
Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of chemical compounds. When coupled with chromatographic techniques (LC-MS), it provides both separation and mass information, leading to highly specific and sensitive analyses.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). thermofisher.com This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₂₄H₃₁BrO₄S), HRMS can confirm its molecular formula by measuring its exact mass. impurity.com
The analysis of Spironolactone by MS can be challenging due to in-source fragmentation, where the molecule breaks apart within the ion source before mass analysis. nih.govnih.gov HRMS is crucial in these cases, as it can accurately identify both the intended molecular ion and any fragment ions, helping to piece together the compound's identity. nih.gov Techniques like Orbitrap-based mass spectrometry offer very high resolving power, which is essential for distinguishing between compounds with very similar masses. thermofisher.com
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural analysis. acs.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. The fragmentation pattern serves as a structural fingerprint of the molecule.
The fragmentation of Spironolactone itself is well-documented and often involves the loss of the thioacetyl group (CH₃COS) and subsequent loss of water. nih.govresearchgate.net For this compound, the fragmentation pathways are expected to be similar, with additional characteristic fragments related to the bromine atom. The analysis would likely show:
A precursor ion corresponding to [M+H]⁺.
A prominent fragment ion from the loss of the thioacetyl group.
Fragment ions showing the loss of the bromine atom.
Isotopic patterns characteristic of a bromine-containing compound (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).
By analyzing these specific fragmentation patterns, MS/MS can confirm the structure of this compound and differentiate it from other isomers and impurities. biorxiv.orgbiorxiv.org
Table 4: Predicted MS/MS Fragmentation Data for this compound
| Ion Type | Description | Predicted m/z (for ⁷⁹Br) |
|---|---|---|
| Precursor Ion [M+H]⁺ | Protonated molecule | 495.12 |
| Fragment Ion | Loss of thioacetic acid (CH₃COSH) | 419.08 |
| Fragment Ion | Loss of Bromine (Br) from the precursor | 416.22 |
| Fragment Ion | Loss of thioacetic acid and water (H₂O) | 401.07 |
Derivatization Strategies for Enhanced MS Detection
The analysis of steroidal compounds like this compound by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to poor ionization efficiency and extensive in-source fragmentation. upenn.edunih.gov To overcome these limitations, derivatization strategies are employed to modify the molecule's chemical properties, thereby enhancing its detectability.
A prominent strategy applicable to the ketone moiety in this compound involves the use of Girard's Reagent P (GP). upenn.edunih.gov GP is a hydrazine-based compound that rapidly and covalently reacts with ketones to form a hydrazone derivative. upenn.edu This reaction introduces a permanent cationic pyridinium (B92312) group onto the steroid structure. The presence of this fixed positive charge significantly improves ESI efficiency and can lead to a signal enhancement of one to two orders of magnitude. nih.govaminer.orgresearcher.life Furthermore, this derivatization stabilizes the molecule, effectively eliminating the in-source fragmentation that often complicates the mass spectra of underivatized steroids. upenn.edunih.gov This approach has been successfully applied to spironolactone and its metabolites, providing a robust foundation for developing sensitive quantitative assays, especially when dealing with low-volume samples. nih.govresearcher.life
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules like this compound. While full, published spectra for this compound are not widely available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure of the parent compound, spironolactone, and the known effects of bromine substitution on a double bond. researchgate.net Two-dimensional NMR experiments would be used to confirm the assignments of all proton and carbon signals. rsc.org
Predicted ¹H NMR Data: Key signals would include a downfield singlet for the vinylic proton adjacent to the bromine atom, distinct signals for the two methyl groups, and complex multiplets for the steroid backbone protons. The thioacetyl group's methyl protons would appear as a sharp singlet.
Predicted ¹³C NMR Data: Characteristic signals would include those for the carbonyl carbons of the γ-lactone, the thioester, and the ketone. The carbon atoms of the C=C double bond would be significantly shifted due to the presence of the bromine atom, and the two methyl carbons would appear at high field. researchgate.net
| Predicted NMR Spectral Data for this compound | |
|---|---|
| Nucleus | Predicted Chemical Shift (δ, ppm) and Key Features |
| ¹H NMR | - Vinylic proton (C4-H) shifted downfield.
|
| ¹³C NMR | - Carbonyl (C3, ketone): ~195-200 ppm.
|
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The identity of a sample can be confirmed by comparing its IR spectrum to that of a reference standard. iarc.fr
The key functional groups and their expected vibrational frequencies are:
α,β-Unsaturated Ketone: A strong C=O stretching band.
γ-Lactone: A strong C=O stretching band, typically at a higher frequency than an open-chain ester.
Thioester: A C=O stretching band.
Alkene: A C=C stretching vibration.
Carbon-Bromine Bond: A C-Br stretching vibration in the fingerprint region.
| Characteristic Infrared Absorption Bands for this compound | |
|---|---|
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (α,β-Unsaturated Ketone) | 1660 - 1685 |
| C=O Stretch (γ-Lactone) | 1760 - 1780 |
| C=O Stretch (Thioester) | 1680 - 1715 |
| C=C Stretch (Alkene) | 1600 - 1650 |
| C-Br Stretch | 500 - 600 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD), particularly single-crystal XRD (SCXRD), is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. drawellanalytical.com This method provides exact data on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for complex steroidal molecules. For pharmaceutical compounds, XRD is also essential for studying polymorphism—the existence of different crystal forms—as polymorphs can have different physical properties.
While a specific crystal structure for this compound has not been detailed in the reviewed literature, the technique has been applied to solve the structures of other spironolactone impurities and related brominated compounds. nih.gov An XRD analysis of this compound would involve directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. drawellanalytical.com This analysis confirms the molecular structure, reveals intermolecular interactions like hydrogen bonding in the crystal lattice, and provides the fundamental data needed for quality control in pharmaceutical manufacturing. researchgate.net
Development and Validation of Analytical Methods for Research-Grade this compound
The quantification of research-grade this compound, often as an impurity in the active pharmaceutical ingredient (API) spironolactone, requires the development and validation of robust analytical methods, typically using High-Performance Liquid Chromatography (HPLC). ijprajournal.comoatext.com Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose. acgpubs.orgjocpr.com
A typical reversed-phase HPLC (RP-HPLC) method would be developed using a C8 or C18 column. oatext.com The validation process encompasses several key parameters, which are summarized in the table below.
| Summary of HPLC Method Validation Parameters (ICH Q2(R1) Guidelines) | ||
|---|---|---|
| Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, and the analyte. Assess peak purity using a photodiode array (PDA) detector. | The analyte peak should be well-resolved from other components with no interference. jocpr.com |
| Linearity | Analyze a minimum of five concentrations across a specified range (e.g., 50-150% of the target concentration). ijprajournal.com | Correlation coefficient (r²) ≥ 0.999. ijprajournal.com |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a sample matrix at different levels (e.g., 80%, 100%, 120%). jocpr.com | Mean recovery should be within 98.0% to 102.0%. ijprajournal.com |
| Precision (Repeatability & Intermediate) | Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate). | Relative Standard Deviation (RSD) ≤ 2.0%. jocpr.com |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be reliably detected. oatext.com |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. oatext.com |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±5%, flow rate ±10%, column temperature ±5°C). | System suitability parameters must remain within acceptable limits. ijprajournal.com |
Impurity Profiling and Detection in Spironolactone Drug Substances
Impurity profiling is a critical aspect of pharmaceutical quality control, aimed at identifying and quantifying all potential impurities in a drug substance. researchgate.net For spironolactone, this process is essential to ensure its safety and efficacy. This compound is recognized as a known impurity in spironolactone, listed as "Spironolactone EP Impurity B" by the European Pharmacopoeia.
The detection and quantification of this compound are typically achieved using the validated HPLC methods described previously. ijprajournal.com These methods must be sensitive and specific enough to separate Impurity B from spironolactone and other related substances that may arise from the synthesis process or degradation. researchgate.net Pharmacopoeial monographs set strict limits for known and unknown impurities, and routine quality control testing ensures that each batch of spironolactone API meets these specifications before it can be used in a final drug product.
Molecular Interactions and Preclinical Biological Activity of 4 Bromo Spironolactone
Receptor Binding Affinity and Selectivity Studies
The biological activity of a compound is largely determined by its affinity and selectivity for various receptors. The following sections detail the known interactions of the parent compound, spironolactone (B1682167), which provide an inferential basis for the potential activity of 4-bromo-spironolactone.
Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR), which is the primary mechanism for its diuretic and antihypertensive effects. It binds to the MR and blocks the actions of aldosterone, a key mineralocorticoid hormone. This antagonism prevents the reabsorption of sodium and water in the kidneys, while reducing the excretion of potassium. The activity of mineralocorticoid antagonists like spironolactone is dependent on the presence of a γ-lactone ring at the C-17 position.
Spironolactone's major active metabolite, 7α-thiomethylspironolactone, is responsible for approximately 80% of its potassium-sparing effect, while another major metabolite, canrenone (B1668266), accounts for about 10% to 25%.
Table 1: Binding Affinity of Spironolactone for the Mineralocorticoid Receptor (MR)
| Compound | Receptor | Value (nM) | Assay Type | Action | Species |
| Spironolactone | MR | 2.32 | Ki | Antagonist | Human |
| Spironolactone | MR | 49 | IC50a | Antagonist | Human |
| Spironolactone | MR | 2.4–60 | IC50b | Antagonist | Human |
| Spironolactone | MR | 17.7 | Kb | Antagonist | Human |
Note: Ki = Inhibition constant; IC50a = Binding inhibition; IC50b = Functional antagonism; Kb = Binding affinity constant. Data pertains to the parent compound, spironolactone.
Spironolactone exhibits moderate antiandrogenic activity by acting as an antagonist at the androgen receptor (AR). It competitively inhibits the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR. In vitro studies have shown that spironolactone is significantly less potent than DHT in displacing [3H]DHT from its receptor. This antiandrogenic action is a key component of its therapeutic use in certain androgen-dependent conditions.
Table 2: Binding Affinity of Spironolactone for the Androgen Receptor (AR)
| Compound | Receptor | Value (nM) | Assay Type | Action | Species |
| Spironolactone | AR | 39.4 | Ki | Antagonist | Human |
| Spironolactone | AR | 120 | IC50a | Antagonist | Human |
| Spironolactone | AR | 13–670 | IC50b | Antagonist | Human |
| Spironolactone | AR | >20,000 | EC50 | Antagonist | Human |
Note: Ki = Inhibition constant; IC50a = Binding inhibition; IC50b = Functional antagonism; EC50 = Half maximal effective concentration. Data pertains to the parent compound, spironolactone.
Spironolactone and its metabolites also interact with other steroid hormone receptors, which contributes to some of its side effects. It has a low affinity for the glucocorticoid receptor (GR), where it acts as an antagonist. Competition experiments have demonstrated that spironolactone binds to the GR with an affinity approximately 50-fold lower than that of dexamethasone.
Its interaction with the progesterone (B1679170) receptor (PR) is complex, with studies suggesting it has very weak mixed progestogenic and antiprogestogenic activity. Similarly, spironolactone has been found to competitively inhibit the binding of estradiol (B170435) to the estrogen receptor (ER) and can exhibit both weak estrogenic and antiestrogenic properties.
Table 3: Binding Affinity of Spironolactone for Other Steroid Receptors
| Compound | Receptor | Value (nM) | Assay Type | Action | Species |
| Spironolactone | GR | 32.6 | Ki | Antagonist | Human |
| Spironolactone | GR | 1,400 | IC50a | Antagonist | Human |
| Spironolactone | GR | 2,410–6,920 | IC50b | Antagonist | Human |
| Spironolactone | GR | >20,000 | EC50 | Antagonist | Human |
| Spironolactone | PR | 400 | Ki | Agonist | Human |
| Spironolactone | PR | 650 | IC50a | Agonist | Human |
| Spironolactone | PR | >25,000 | IC50b | Agonist | Human |
| Spironolactone | PR | 740–2,619 | EC50 | Agonist | Human |
| Spironolactone | ER | >1,100 | Ki | Antagonist | Human |
| Spironolactone | ER | 5,700 | IC50b | Antagonist | Human |
Note: GR = Glucocorticoid Receptor; PR = Progesterone Receptor; ER = Estrogen Receptor. Data pertains to the parent compound, spironolactone.
Spironolactone is an agonist of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a critical role in sensing foreign substances (xenobiotics) and regulating the expression of proteins involved in their metabolism and elimination. PXR activation by spironolactone induces the expression of cytochrome P450 enzymes, such as CYP3A4, and drug transporters like P-glycoprotein. This PXR-mediated induction is a key factor in potential drug-drug interactions involving spironolactone.
Enzymatic Inhibition and Modulation
In addition to receptor binding, the biological effects of spironolactone are also mediated through its influence on various enzymes involved in steroid synthesis.
Spironolactone is known to be a weak inhibitor of several enzymes in the steroidogenesis pathway. Its metabolite, 7α-thiospironolactone, has been shown to cause the degradation of cytochrome P-450, with a notable effect on 17α-hydroxylase. Studies have indicated that the 17α-hydroxylase P-450 isozyme is involved in the metabolic activation of 7α-thiospironolactone, leading to a mechanism-based inhibition of the enzyme. However, spironolactone does not appear to decrease the activity of 5α-reductase. There is also evidence that certain steroidal spirolactones can act as inhibitors of type II 17β-hydroxysteroid dehydrogenase.
Interaction with Cytochrome P450 (CYP) Enzymes and Metabolic Pathways
Spironolactone undergoes rapid and extensive metabolism, with no unchanged drug found in the urine. nih.gov Its metabolic pathways are diverse and result in metabolites that can be broadly classified into two categories: those where the sulfur moiety is removed (e.g., canrenone) and those where the sulfur is retained (e.g., 7α-thiomethylspironolactone and 6β-hydroxy-7α-thiomethylspironolactone). nih.govpfizermedical.com For a long time, the dethioacetylated metabolite, canrenone, was considered the primary active metabolite responsible for spironolactone's therapeutic effects. nih.gov However, more recent studies have shown that after a single oral dose, sulfur-containing metabolites like 7α-thiomethylspironolactone are the main metabolites found in circulation. nih.gov
Spironolactone is known to interact with the cytochrome P450 (CYP) enzyme system. It has been identified as an inducer of CYP3A enzymes. nih.gov In preclinical studies using rat liver microsomes, treatment with spironolactone led to an induction of CYP3A1, which in turn increased the metabolic activation of the pyrrolizidine (B1209537) alkaloid senecionine. nih.gov Furthermore, in studies with bovine and human adrenal cortical mitochondria, spironolactone and its metabolites were found to bind to CYP450, producing type I difference spectra. nih.gov This binding leads to the inhibition of 11β-hydroxylase and 18-hydroxylase, enzymes critical for corticosteroid biosynthesis, thereby interfering with the production of aldosterone. nih.gov Spironolactone is also recognized as a substrate for the CYP3A4 isoenzyme, a key pathway in its metabolism. drugs.comdrugs.com
| Metabolite Category | Key Examples | Historical Significance / Current Understanding |
| Sulfur Removed | Canrenone | Long considered the major active metabolite, but its contribution is now understood to be partial. nih.gov |
| Sulfur Retained | 7α-thiomethylspironolactone (TMS) | Now considered the main metabolite after a single oral dose. nih.gov |
| 6β-hydroxy-7α-thiomethylspironolactone (HTMS) | Another significant sulfur-containing metabolite. pfizermedical.com |
Inhibition of Other Enzyme Systems (e.g., Pannexin 1 channel, hERG channels, NRG1-ERBB4 signaling)
Beyond its classical hormonal and renal targets, spironolactone interacts with several other important enzyme and channel systems.
Pannexin 1 (Panx1) Channels: In an unbiased small molecule screen, spironolactone was unexpectedly identified as a potent inhibitor of Panx1 channels. nih.govdntb.gov.ua These channels are involved in cellular communication through the release of ATP. researchgate.net The inhibition of Panx1 by spironolactone is independent of its mineralocorticoid receptor antagonism and has been shown to block α-adrenergic vasoconstriction in arterioles from both mice and humans with hypertension. nih.gov
hERG Channels: Spironolactone and its major metabolite, canrenoic acid, directly block the human ether-a-go-go-related gene (hERG) potassium channel. nih.gov The hERG channel plays a critical role in the repolarization phase of the cardiac action potential. nih.gov The blocking mechanism involves binding to both the open and closed states of the channel. nih.gov
NRG1-ERBB4 Signaling: Spironolactone acts as an antagonist of the Neuregulin 1 (NRG1)-ERBB4 signaling pathway. embopress.orgnih.gov This pathway is implicated as a risk factor in schizophrenia. mpg.detec.ac.cr In a cell-based screening assay, spironolactone was found to inhibit the ERBB4 receptor. embopress.orgnih.gov Subsequent studies in a transgenic mouse model showed that spironolactone treatment could reverse the hyperphosphorylation of the activated Erbb4 receptor, a key pathological feature in this model. embopress.orgresearchgate.net
| Target System | Effect of Spironolactone | Associated Pathway/Function |
| Pannexin 1 (Panx1) Channel | Inhibition | ATP release, vasoconstriction. nih.gov |
| hERG Potassium Channel | Blockade | Cardiac repolarization. nih.gov |
| NRG1-ERBB4 Signaling | Inhibition/Antagonism | Neuronal signaling, schizophrenia risk pathway. embopress.orgnih.gov |
In Vitro Cellular and Biochemical Investigations
Cell-Based Assays for Biological Activity Profiling
A variety of cell-based assays have been instrumental in elucidating the diverse biological activities of spironolactone. nih.govcriver.comdomainex.co.uk For instance, a specialized split TEV (Tobacco Etch Virus protease) cell-based assay was employed to screen a library of compounds, which led to the identification of spironolactone as an inhibitor of the NRG1-ERBB4 signaling pathway. embopress.orgnih.gov
In oncology research, assays performed in human cancer cell lines demonstrated that spironolactone treatment inhibits the repair of UV-induced DNA damage, confirming its role as an NER inhibitor. mdpi.comnih.gov To investigate its anti-angiogenic properties, cell-based assays using Human Umbilical Vein Endothelial Cells (HUVEC) were conducted. These studies revealed that spironolactone inhibits HUVEC proliferation stimulated by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govnih.gov Further assays showed it also impairs HUVEC chemotaxis and the formation of capillary-like tubes, both critical steps in angiogenesis. nih.gov In the context of inflammation, assays with cultured human peripheral blood mononuclear cells showed that spironolactone significantly reduces the stimulated production of the pro-inflammatory cytokines MCP-1 and TNF-alpha. nih.gov
Gene Expression Modulation in Specific Cell Lines
The anti-inflammatory effects of spironolactone have been linked to its ability to modulate gene expression. Comprehensive analysis using DNA microarrays (GeneChip®), which surveyed approximately 12,000 genes, was performed on human blood leukocytes activated ex vivo. nih.gov The results of this large-scale screening demonstrated that spironolactone markedly suppressed the transcription of a range of pro-inflammatory cytokine genes. nih.gov This provides strong evidence that spironolactone's anti-inflammatory activity is mediated, at least in part, at the level of gene transcription.
Biochemical Pathway Analysis (e.g., anti-inflammatory effects, anti-angiogenesis)
Biochemical analyses have further detailed the pathways through which spironolactone exerts its non-classical effects.
Anti-inflammatory Effects: Spironolactone has been shown to inhibit the production and release of a wide array of pro-inflammatory cytokines. These include tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), interleukin-6 (IL-6), lymphotoxin, and granulocyte-macrophage colony-stimulating factor. nih.gov In human mononuclear cells stimulated by Angiotensin II, spironolactone significantly curbed the production of TNF-α and monocyte chemoattractant protein-1 (MCP-1). nih.gov The underlying mechanism for these broad anti-inflammatory actions may be linked to its ability to induce the degradation of the XPB protein, which has been shown to suppress the activity of key inflammatory signaling pathways like NF-κB and AP-1. researchgate.net
Anti-angiogenesis: Spironolactone demonstrates significant anti-angiogenic activity both in vitro and in vivo. nih.gov Biochemical and cellular assays have confirmed that it inhibits key processes in angiogenesis, including the proliferation and chemotaxis of capillary endothelial cells in response to potent angiogenic factors like bFGF and VEGF. nih.govnih.gov This activity was also observed in vivo using the chick chorioallantoic membrane assay, where spironolactone application resulted in avascular zones. nih.gov Importantly, this anti-angiogenic effect appears to be independent of its well-known anti-mineralocorticoid and anti-androgenic activities, suggesting a distinct mechanism of action. nih.gov Preclinical studies also indicate that its major metabolites retain this anti-angiogenic potential. nih.gov
Preclinical Pharmacological Characterization in Animal Models
Evaluation of Specific Receptor-Mediated Effects in Vivo (non-clinical endpoint focus)
No studies were identified that investigated the in vivo receptor-mediated effects of this compound in animal models.
Effects on Physiological Systems Beyond Diuresis in Research Models
There is no available research on the effects of this compound on physiological systems other than diuresis in animal models.
Structure Activity Relationship Sar Studies of Brominated Steroidal Spirolactones
Impact of Bromine Substitution at C-4 on Biological Activity
The introduction of a bromine atom at the C-4 position of the spironolactone (B1682167) scaffold is anticipated to influence its biological activity primarily by altering its electronic and steric properties. This, in turn, can affect its interaction with target receptors, such as the mineralocorticoid receptor (MR), androgen receptor (AR), and progesterone (B1679170) receptor (PR).
While specific experimental data on the biological activity of 4-Bromo-spironolactone is not extensively available in publicly accessible literature, inferences can be drawn from the broader knowledge of halogenated steroids. Spironolactone itself is a potent antagonist of the mineralocorticoid receptor, with an IC50 value of approximately 24 nM. nih.gov It also exhibits antiandrogenic activity by binding to the androgen receptor. nih.gov
The introduction of a halogen, such as bromine, at the C-4 position could potentially modulate this activity profile. Halogenation can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular receptors. However, the steric bulk of the bromine atom at C-4 could also introduce steric hindrance, potentially altering the binding affinity and selectivity for different receptors.
| Compound | Target Receptor | Reported Activity | Reference |
| Spironolactone | Mineralocorticoid Receptor (MR) | Antagonist (IC50 ≈ 24 nM) | nih.gov |
| Spironolactone | Androgen Receptor (AR) | Antagonist | nih.gov |
| Halogenated Corticosteroids | Glucocorticoid Receptor (GR) | Enhanced anti-inflammatory activity | scispace.com |
The stereochemistry of the bromine atom at the C-4 position (i.e., whether it is in the alpha or beta configuration) would be a critical factor in determining its impact on receptor binding and selectivity. The two stereoisomers, 4α-Bromo-spironolactone and 4β-Bromo-spironolactone, would have distinct three-dimensional shapes.
This difference in spatial arrangement would likely lead to differential interactions with the amino acid residues lining the ligand-binding pockets of the mineralocorticoid, androgen, and other steroid receptors. One isomer might fit more snugly into the binding pocket of a particular receptor, leading to a higher affinity, while the other isomer might experience steric clashes, resulting in lower affinity. This stereochemical dependence of biological activity is a well-established principle in medicinal chemistry. nih.gov
For example, studies on other halogenated steroids have demonstrated that the stereochemistry of the halogen substituent significantly influences biological activity. researchgate.net The precise orientation of the bromine atom in this compound would dictate its potential hydrogen bonding, van der Waals, and hydrophobic interactions within the receptor's active site, thereby influencing its potency and selectivity profile.
Computational and Theoretical Chemistry for SAR Elucidation
In the absence of extensive experimental data, computational and theoretical chemistry methods serve as powerful tools to predict and understand the SAR of compounds like this compound. nih.govnih.gov These in silico techniques can provide valuable insights into how structural modifications, such as bromination, affect ligand-protein interactions at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net For this compound, docking simulations could be performed with the crystal structures of the mineralocorticoid receptor (MR), androgen receptor (AR), and progesterone receptor (PR) to predict its binding modes and estimate its binding affinities.
These simulations would allow for a direct comparison of the binding of this compound with that of unsubstituted spironolactone. Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the receptor's amino acid residues, could be identified. Furthermore, the docking scores could provide a rank ordering of the binding affinities of the 4α- and 4β-bromo isomers, helping to predict which stereoisomer is likely to be more active. Such studies have been instrumental in understanding the binding of various ligands to steroid hormone receptors. nih.gov
Molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the interactions between a ligand and its protein target over time. nih.gov An MD simulation of the this compound-receptor complex would allow for the assessment of the stability of the binding pose predicted by molecular docking.
These simulations can reveal how the bromine substitution at C-4 affects the conformational dynamics of both the ligand and the protein. For instance, it could show whether the bromine atom helps to stabilize the ligand within the binding pocket or if it introduces unfavorable fluctuations. The information gleaned from MD simulations, such as the calculation of binding free energies, can offer a more accurate prediction of the ligand's affinity for the receptor compared to static docking studies alone.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net While a specific QSAR model for this compound is not available, general QSAR models for halogenated steroids could be used to predict its activity.
These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. By inputting the calculated descriptors for this compound into a relevant QSAR model, it would be possible to estimate its potential biological activity. QSAR studies have been successfully applied to predict the endocrine-disrupting potential of various brominated compounds, highlighting the utility of this approach in assessing the biological effects of halogenated molecules.
Future Research Directions and Academic Applications of 4 Bromo Spironolactone
Elucidation of Specific Roles in Spironolactone's Biological Profile
Receptor Binding Affinity: Does 4-Bromo-spironolactone bind to the mineralocorticoid receptor (MR), the primary target of spironolactone (B1682167)? If so, what is its affinity and is it an agonist or an antagonist? Comparative binding studies with spironolactone and its major metabolites would be crucial to understand its potential impact on the therapeutic efficacy and side-effect profile of the parent drug.
Off-Target Effects: Spironolactone is known to interact with other steroid hormone receptors, such as the androgen and progesterone (B1679170) receptors, leading to side effects like gynecomastia. It is imperative to screen this compound against a panel of nuclear receptors to determine its selectivity profile. The introduction of a bromine atom could potentially alter its binding characteristics, leading to novel or enhanced off-target activities.
Metabolic Fate: The metabolic pathway of this compound is yet to be determined. Understanding how the bromine substituent influences its metabolism compared to spironolactone is essential for predicting its pharmacokinetic properties and potential for drug-drug interactions.
Answering these questions will be vital for a comprehensive understanding of the safety and efficacy of spironolactone formulations containing this impurity.
Potential as a Research Tool for Steroid Hormone Receptor and Enzyme Studies
The unique structural feature of this compound, the bromine atom, could be leveraged to develop valuable research tools for studying steroid hormone receptors and enzymes.
Radiolabeling: The bromine atom offers a potential site for the introduction of a radioactive isotope, such as bromine-76 or bromine-77. A radiolabeled version of this compound could serve as a novel radioligand for in vitro and in vivo studies of the mineralocorticoid receptor, enabling techniques like positron emission tomography (PET) to visualize receptor distribution and occupancy in living organisms.
Photoaffinity Labeling: The carbon-bromine bond could potentially be exploited for photoaffinity labeling experiments. Upon photolysis, a reactive species could be generated that covalently binds to the receptor's ligand-binding pocket, allowing for the identification and characterization of the amino acid residues involved in ligand recognition.
Enzyme Inhibition Studies: If this compound is found to interact with steroidogenic enzymes, its bromo-substituent could serve as a handle for designing more potent and selective inhibitors.
The development of such research tools would significantly contribute to our understanding of the structure-function relationships of steroid hormone receptors and the mechanisms of steroidogenesis.
Exploration as a Scaffold for Novel Therapeutic Agent Discovery
The spirocyclic lactone core of spironolactone is a well-established scaffold in medicinal chemistry for the design of new therapeutic agents. The presence of a bromine atom on this scaffold in this compound provides a unique starting point for further chemical modifications and the discovery of novel drugs.
| Potential Therapeutic Area | Rationale for Using this compound Scaffold |
| Cardiovascular Diseases | Modification of the bromo-substituent could lead to analogs with improved affinity and selectivity for the mineralocorticoid receptor, potentially offering better therapeutic outcomes in hypertension and heart failure with fewer side effects. |
| Oncology | The steroid nucleus is a common feature in many anti-cancer drugs. The unique electronic properties of the bromine atom could be exploited to design analogs with novel cytotoxic or targeted anti-cancer activities. |
| Anti-inflammatory Agents | Given the role of aldosterone in inflammation, novel antagonists derived from the this compound scaffold could be explored for their anti-inflammatory potential in various diseases. |
The bromine atom can be readily functionalized using a variety of modern synthetic methodologies, such as cross-coupling reactions, allowing for the rapid generation of a diverse library of new compounds for biological screening.
Advanced Synthetic Chemistry Challenges and Methodological Innovations
While the synthesis of spironolactone is well-established, the specific synthesis of this compound presents unique challenges and opportunities for methodological innovation.
The primary challenge lies in the regioselective bromination of the spironolactone molecule. The spironolactone core possesses multiple potential sites for electrophilic attack. Developing a synthetic route that selectively introduces a bromine atom at the C4 position would be a significant chemical achievement. This might involve:
Direct Bromination Studies: Investigating various brominating agents and reaction conditions to achieve the desired regioselectivity.
Protecting Group Strategies: Employing protecting groups to block other reactive sites on the steroid nucleus, thereby directing bromination to the C4 position.
Multi-step Synthesis: Designing a de novo synthesis of this compound from a suitable starting material that already contains the bromine atom or a precursor functional group.
Overcoming these synthetic hurdles would not only provide a reliable source of this compound for further research but could also lead to the development of novel synthetic methodologies applicable to other complex steroidal systems.
Development of High-Throughput Screening Assays for Related Compounds
The discovery of novel and more selective mineralocorticoid receptor modulators would be greatly accelerated by the development of robust high-throughput screening (HTS) assays. While no HTS assays specifically for this compound have been reported, the general principles of HTS can be applied to screen libraries of related compounds.
Future efforts in this area could focus on:
Receptor-Based Assays: Developing cell-based or biochemical assays that measure the binding of compounds to the mineralocorticoid receptor or their ability to modulate receptor activity. These assays could be formatted for 96- or 384-well plates to enable the rapid screening of large compound libraries.
Cellular Assays: Creating cell lines that report on the activation or inhibition of the aldosterone signaling pathway. For example, a cell line containing a luciferase reporter gene under the control of an aldosterone-responsive promoter could be used to screen for both agonists and antagonists.
Fragment-Based Screening: Utilizing biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) to screen libraries of small chemical fragments for their ability to bind to the mineralocorticoid receptor. Hits from these screens could then be elaborated into more potent lead compounds, potentially using the this compound scaffold as a starting point.
The development of such HTS platforms would be a valuable resource for academic and industrial drug discovery programs focused on the mineralocorticoid receptor and related targets.
Q & A
Q. How can researchers ensure reproducibility of this compound studies across independent laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
